molecular formula C13H12N2O2 B009289 Ethyl 4-phenylpyrimidine-5-carboxylate CAS No. 100724-16-1

Ethyl 4-phenylpyrimidine-5-carboxylate

Cat. No. B009289
M. Wt: 228.25 g/mol
InChI Key: HENFGBQLRJLYFL-UHFFFAOYSA-N
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Patent
US04576815

Procedure details

The 2-hexyldecyl ester of 4-phenylpyrimidine-5-carboxylic acid was prepared from 2-hexyldecanol and 4-phenyl-5-ethoxycarbonylpyrimidine using the general procedure of Example 7. The product had a boiling range of 206°-208° C. at 0.2 mm pressure of mercury.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(CCCCCCCC)CO)CCCCC.[C:18]1([C:24]2[C:29]([C:30]([O:32]CC)=[O:31])=[CH:28][N:27]=[CH:26][N:25]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>[Hg]>[C:18]1([C:24]2[C:29]([C:30]([OH:32])=[O:31])=[CH:28][N:27]=[CH:26][N:25]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(CO)CCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=NC=C1C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=NC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.